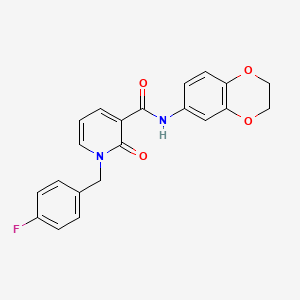

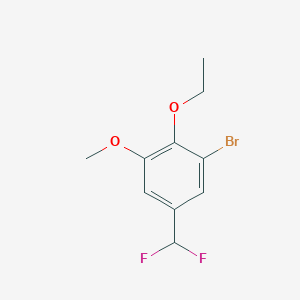

![molecular formula C13H18N2O2S B2802555 4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline CAS No. 866152-32-1](/img/structure/B2802555.png)

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline, commonly known as TBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBN is a yellow crystalline solid that is soluble in organic solvents and is commonly used in the synthesis of organic compounds.

Scientific Research Applications

Synthesis and Characterization

- The regioselective nitration of N-alkyl anilines using tert-butyl nitrite under mild conditions has been reported, providing a pathway to synthesize N-alkyl nitroanilines and phenylenediamines, which are valuable intermediates in organic synthesis (Chaudhary et al., 2018).

- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, highlighting the potential of these compounds in developing antitumor agents (Maftei et al., 2013).

Mechanistic Insights

- The reductive tert-butylation of anils by tert-butylmercury halides has been explored, providing insights into the mechanisms of radical addition and the potential for creating various substituted anilines through free radical reactions (Russell et al., 1996).

- Studies on the configurational isomerism in crystalline forms of benzophenone anils have revealed insights into the solid-state behavior of these compounds, which can have implications for their stability and reactivity (Matthews et al., 1991).

Applications in Organic Synthesis

- The catalytic asymmetric N-arylation of o-tert-butylanilides has been demonstrated to produce atropisomeric anilide derivatives with high enantioselectivity, showing the potential of these methodologies in asymmetric synthesis (Kitagawa et al., 2006).

- Effective nitration of anilides and acrylamides by tert-butyl nitrite has been developed, showcasing a method for introducing nitro groups into aromatic compounds under mild conditions, which is significant for the synthesis of nitro-substituted aromatic products (Ji et al., 2015).

properties

IUPAC Name |

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFHKXUKVNXJL-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)

![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)